Methyl 4-tritylpiperazine-2-carboxylate
Overview
Description
“Methyl 4-tritylpiperazine-2-carboxylate” is a chemical compound with the molecular formula C25H26N2O2 . It is used in the field of pharmaceutical testing .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “Methyl 4-tritylpiperazine-2-carboxylate”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “Methyl 4-tritylpiperazine-2-carboxylate” consists of a piperazine ring substituted with a trityl group at the 4-position and a methyl carboxylate group at the 2-position .
Scientific Research Applications
Lipid Metabolism Research
Methyl 4-tritylpiperazine-2-carboxylate is related to compounds like acipimox, which has been studied for its effects on lipid metabolism. Acipimox, a lipolysis inhibitor, was found to significantly lower triglyceride levels and increase high-density lipoprotein cholesterol levels in clinical trials (Sirtori et al., 1981).
Antimicrobial Research
Research on derivatives of piperazine carboxylates, similar to methyl 4-tritylpiperazine-2-carboxylate, includes the study of novel pyridone carboxylic acids. These compounds, including 4-hydroxypiperazin-1-yl derivatives, were tested for their metabolism and antimicrobial properties (Uno et al., 1993).
Organic Chemistry and Molecular Diversity
In organic chemistry, research involving amino acid-derived alpha-amino nitriles led to the synthesis of spirocyclic 2,6-dioxopiperazine derivatives. This methodology, related to the structure of methyl 4-tritylpiperazine-2-carboxylate, offers a route for creating diverse molecular structures (González-Vera et al., 2005).
X-ray and NMR Studies
X-ray and NMR studies of complexes like 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid provide insights into molecular interactions and structures that are pertinent to the study of methyl 4-tritylpiperazine-2-carboxylate (Dega-Szafran et al., 2006).
NMDA Receptor Research
Compounds like 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP), a rigid analog of certain piperazine derivatives, are used as selective NMDA antagonists. Studies on these compounds are crucial for understanding the role of NMDA receptors in synaptic transmission and neurological disorders (Murphy et al., 1987).
Synthesis and Antileukemic Activity
Research on the synthesis of 3-triazeno derivatives of the ethyl and methyl esters of pyrazole-4-carboxylic acid, closely related to methyl 4-tritylpiperazine-2-carboxylate, shows potential antileukemic activity. These studies contribute to the development of novel cancer treatments (Shealy & O'dell, 1971).
properties
IUPAC Name |
methyl 4-tritylpiperazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-24(28)23-19-27(18-17-26-23)25(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23,26H,17-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXRPWIEBSQIKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-tritylpiperazine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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